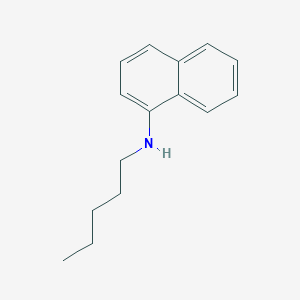
Naphthalen-1-YL-pentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-YL-pentylamine is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring system attached to a pentylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-1-YL-pentylamine typically involves the reaction of naphthalene with pentylamine under specific conditions. One common method is the alkylation of naphthalene with pentylamine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Naphthalen-1-YL-pentylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo substitution reactions where the amine group is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, sulfonyl chlorides
Major Products Formed:
Oxidation: this compound oxide
Reduction: Amine derivatives
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
Naphthalen-1-YL-pentylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various naphthalene-based compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties. It is used in studies related to drug development and molecular biology.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of dyes, pigments, and other industrial products.
Mechanism of Action
The mechanism of action of Naphthalen-1-YL-pentylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Naphthalen-1-YL-pentylamine can be compared with other similar compounds, such as:
Naphthalen-1-yl-methylamine: Similar structure but with a shorter alkyl chain. It may exhibit different chemical and biological properties due to the difference in chain length.
Naphthalen-1-yl-ethylamine: Another similar compound with an ethyl group instead of a pentyl group. The shorter chain length may affect its reactivity and applications.
Naphthalen-1-yl-propylamine:
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H19N |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-pentylnaphthalen-1-amine |
InChI |
InChI=1S/C15H19N/c1-2-3-6-12-16-15-11-7-9-13-8-4-5-10-14(13)15/h4-5,7-11,16H,2-3,6,12H2,1H3 |
InChI Key |
LMCSPPLUDMMAQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


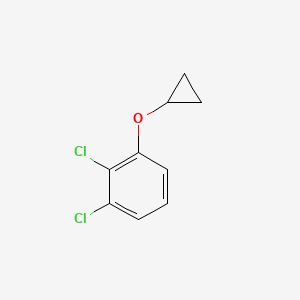
![3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14806203.png)
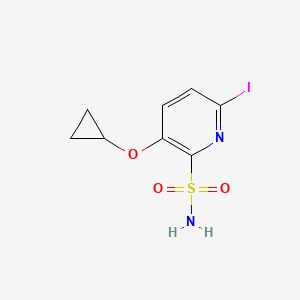
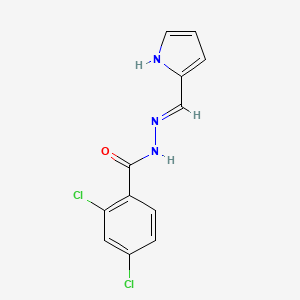
![4-Amino-2-(4-(N-(tert-butyl)sulfamoyl)phenyl)-N-(2-morpholinoethyl)thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B14806226.png)
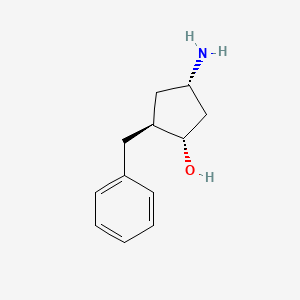
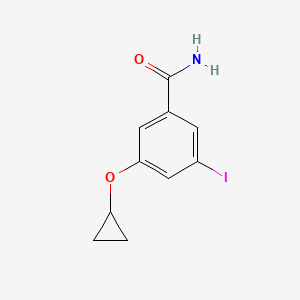
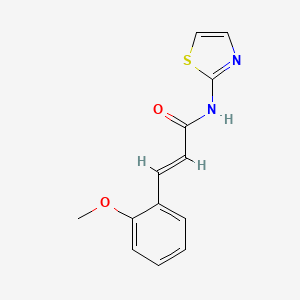

![(Z)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-N'-pyridin-2-ylprop-2-enehydrazide](/img/structure/B14806241.png)
![5-[2-(2-Chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B14806248.png)
![N-[4-(acetylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B14806254.png)
![2-(2-methylphenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B14806279.png)
![N-(3-(4-Methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14806283.png)
